molecular formula C11H10FN3OS B2411131 3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide CAS No. 2415631-64-8

3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2411131
CAS No.: 2415631-64-8
M. Wt: 251.28
InChI Key: FXAGFFZXBKGGPW-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with fluorine and methyl groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the fluorine and methyl groups. The thiazole ring is then synthesized separately and coupled with the pyridine derivative under specific conditions. For instance, the reaction might involve the use of reagents such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2415631-64-8
Molecular FormulaC₁₁H₁₀FN₃OS
Molecular Weight251.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may inhibit specific protein kinases and enzymes involved in cellular processes.

Key Findings:

  • Antitumor Activity : Research indicates that thiazole-containing compounds often exhibit cytotoxic effects against cancer cell lines. The presence of the thiazole moiety in this compound may enhance its anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Protein Kinase Inhibition : Similar compounds have shown efficacy in inhibiting key protein kinases such as EGFR and HER2, which are critical in cancer progression .
  • Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant activity, suggesting that this compound may also possess neuroprotective effects .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the chemical structure influence biological activity. The inclusion of the fluorine atom and methyl groups appears to enhance lipophilicity and receptor binding affinity, which are crucial for increased potency against targeted pathways.

Notable SAR Insights:

  • Fluorine Substitution : The introduction of a fluorine atom at the 3-position of the pyridine ring is associated with improved potency in inhibiting certain enzymes compared to non-fluorinated analogs .
  • Thiazole Integration : The thiazole ring contributes significantly to the overall biological activity, potentially through enhanced interaction with biological macromolecules due to its electron-withdrawing properties .

Case Studies

Several case studies have been documented highlighting the biological activities of similar thiazole derivatives:

  • Study on Antitumor Activity : A series of thiazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that compounds with a similar structure to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : A study explored the anticonvulsant potential of thiazole derivatives in animal models, demonstrating significant reductions in seizure frequency and duration, suggesting a protective effect on neuronal cells .

Properties

IUPAC Name

3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6-3-8(12)10(14-4-6)11(16)15-9-5-13-7(2)17-9/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGFFZXBKGGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CN=C(S2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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